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Abstract
The Excision Repair Cross-Complementation group 6 (ERCC6) protein, also known as

Cockayne Syndrome B (CSB), is a critical enzyme in the transcription-coupled nucleotide

excision repair (TC-NER) pathway. This pathway ensures the swift removal of bulky DNA

lesions from actively transcribed genes, thereby maintaining genomic integrity. Mutations in the

ERCC6 gene are the primary cause of the severe autosomal recessive disorder, Cockayne

Syndrome, characterized by premature aging, neurological impairment, and photosensitivity.

The multifaceted roles of ERCC6 in DNA repair, chromatin remodeling, and transcription are

orchestrated by its distinct structural domains. This guide provides a comprehensive technical

overview of these domains, their functions, and the experimental methodologies to investigate

them, tailored for researchers, scientists, and professionals in drug development.

Introduction: The Central Role of ERCC6 in
Genomic Maintenance
ERCC6 is a member of the SWI/SNF family of ATP-dependent chromatin remodelers.[1] Its

primary function is to recognize and act upon RNA polymerase II (Pol II) stalled at a DNA
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lesion, initiating the TC-NER cascade.[2][3] This process involves the recruitment of a series of

repair factors to the site of damage.[1] Beyond TC-NER, ERCC6 is implicated in base excision

repair (BER), interstrand cross-link repair, and the regulation of transcription.[4][5] The diverse

functionalities of ERCC6 are a direct consequence of its modular domain architecture, which

facilitates a wide range of molecular interactions and enzymatic activities. Understanding the

structure-function relationship of these domains is paramount for elucidating the molecular

basis of Cockayne Syndrome and for the development of potential therapeutic interventions.

Architectural Overview of ERCC6 Structural
Domains
The human ERCC6 protein is a 1493-amino acid polypeptide with several well-defined

structural and functional domains.[6] The central and most conserved region is the ATPase

motor domain, which is flanked by less conserved N- and C-terminal regions that harbor crucial

regulatory and protein-protein interaction motifs.
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Figure 1: A schematic representation of the structural domains of the human ERCC6 protein.

The N-Terminal Domain
The N-terminal region of ERCC6 is less conserved compared to the central ATPase domain. It

contains an acidic region and is implicated in modulating the chromatin remodeling activity of
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the protein.[2][7] While a large deletion of the acidic region did not impair DNA repair of UV-

induced damage, this region may play a role in other cellular processes.[8] The N-terminal

domain has also been shown to negatively regulate the association of ERCC6 with chromatin

during normal cell growth.[9] Furthermore, this region interacts with both unmodified and

PARylated PARP-1, and this interaction is important for the cellular response to oxidative

stress.[5]

The Central ATPase (SWI/SNF) Domain: The Engine of
ERCC6
The heart of the ERCC6 protein is its central ATPase domain, which belongs to the SWI/SNF

family of helicases.[8][10] This domain harnesses the energy from ATP hydrolysis to remodel

chromatin and translocate along DNA.[11][12] The ATPase activity is DNA-dependent and is

essential for the function of ERCC6 in both TC-NER and the regulation of DNA double-strand

break (DSB) repair pathway choice.[2][11]

The ATPase domain is characterized by the presence of seven conserved helicase motifs: I, Ia,

II, III, IV, V, and VI.[4][6] These motifs are crucial for ATP binding and hydrolysis.[4] Structurally,

the ATPase domain is composed of two RecA-like lobes (lobe 1 and lobe 2) connected by a

flexible hinge region.[10] This architecture allows for conformational changes upon ATP

hydrolysis, which are thought to drive the translocation and chromatin remodeling activities.[10]

Mutations within these conserved motifs, such as the K538R mutation in motif I, can abolish the

ATPase activity of the protein.[13]

Table 1: Key Features of the ERCC6 ATPase Domain
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Feature Description Significance

Family SWI/SNF family of ATPases

Implies a primary role in

chromatin remodeling rather

than DNA unwinding.[1]

Conserved Motifs
Seven helicase motifs (I, Ia, II,

III, IV, V, VI)

Essential for ATP binding and

hydrolysis, the core enzymatic

activity.[4][6]

Structure
Two RecA-like lobes

connected by a hinge

Allows for conformational

changes that drive DNA

translocation and chromatin

remodeling.[10]

Function
DNA-dependent ATPase

activity

Provides the energy for

chromatin remodeling at sites

of DNA damage and for

regulating DSB repair.[2][11]

Clinical Relevance
Mutations in this domain lead

to Cockayne Syndrome

Highlights the critical in vivo

function of the ATPase activity.

[8][11]

The C-Terminal Region: A Hub for Protein Interactions
and Regulation
The C-terminal region of ERCC6 is a critical hub for protein-protein interactions and regulatory

functions. It contains several key motifs:

CSA-Interacting Motif (CIM): This motif mediates the interaction with the Cockayne

Syndrome A (CSA) protein (also known as ERCC8).[2] This interaction is crucial for the

recruitment of the CSA ubiquitin ligase complex to the site of DNA damage.[2]

Winged-Helix Domain (WHD) and Ubiquitin-Binding Domain (UBD): The C-terminal region

contains a winged-helix domain (WHD) which encompasses a ubiquitin-binding domain

(UBD).[5][14] This UBD is essential for the protein's function in TC-NER.[2][15] The

interaction with ubiquitin is critical for the recruitment of ERCC6 to sites of DNA damage and
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for triggering the incision step in TC-NER.[14][15] The CSB WHD represents a unique class

of UBDs.[14]

Functional Implications of ERCC6 Domain
Architecture
The modular nature of ERCC6 allows it to perform a variety of functions, often in a coordinated

manner.
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Figure 2: A logical diagram illustrating the relationship between ERCC6 domains and their

cellular functions.

Role in Transcription-Coupled Nucleotide Excision
Repair (TC-NER)
In TC-NER, the ATPase domain of ERCC6 is the first to be recruited to a Pol II complex stalled

by a DNA lesion.[1] The DNA-dependent ATPase activity is then required to remodel the local

chromatin structure, making the lesion accessible to other repair factors.[2] The C-terminal

UBD is essential for the stable association of ERCC6 with the damaged chromatin and for

initiating the subsequent steps of the repair process.[2][15] The CIM then recruits the CSA

complex, which further facilitates the assembly of the NER machinery.[2]

Chromatin Remodeling and Transcription
As a member of the SWI/SNF family, a primary function of ERCC6 is to alter the structure of

chromatin.[1] This activity is not limited to DNA repair. ERCC6 has been shown to act as a

chromatin remodeling factor for RNA Polymerase II, suggesting a role in transcription

elongation even in the absence of DNA damage.[4] The ATPase domain provides the

necessary energy for this remodeling activity.[11]

Regulation of DNA Double-Strand Break (DSB) Repair
Recent studies have revealed a role for ERCC6 in the choice of DNA double-strand break

repair pathways.[2] ERCC6 appears to promote homologous recombination (HR) by repressing

the non-homologous end joining (NHEJ) pathway.[2][11] This function is also dependent on its

ATPase activity.[11]

Experimental Methodologies for Studying ERCC6
Domains
Investigating the structure and function of ERCC6 domains requires a combination of molecular

biology, biochemistry, and cell-based assays.

Protein Expression and Purification
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Recombinant expression of full-length ERCC6 or its individual domains is a prerequisite for in

vitro biochemical and structural studies.

Protocol 1: Expression and Purification of ERCC6 Domains in E. coli

Cloning: Subclone the cDNA sequence corresponding to the desired ERCC6 domain into a

bacterial expression vector (e.g., pGEX or pET series) containing an affinity tag (e.g., GST or

His-tag).

Transformation: Transform the expression construct into a suitable E. coli strain (e.g.,

BL21(DE3)).

Expression: Grow the bacterial culture to mid-log phase (OD600 ≈ 0.6-0.8) and induce

protein expression with an appropriate inducer (e.g., IPTG). Optimize induction temperature

and time to maximize soluble protein yield.

Lysis: Harvest the cells by centrifugation and resuspend in a lysis buffer containing protease

inhibitors. Lyse the cells using sonication or a French press.

Affinity Chromatography: Clarify the lysate by centrifugation and apply the supernatant to an

affinity chromatography column (e.g., Glutathione-Sepharose for GST-tagged proteins or Ni-

NTA agarose for His-tagged proteins).

Elution: Wash the column extensively and elute the bound protein using a specific eluting

agent (e.g., reduced glutathione or imidazole).

Further Purification (Optional): For higher purity, perform additional chromatography steps

such as ion-exchange or size-exclusion chromatography.

Quality Control: Assess the purity and concentration of the purified protein using SDS-PAGE

and a protein concentration assay (e.g., Bradford or BCA).

Functional Assays
Protocol 2: In Vitro ATPase Activity Assay

Reaction Mixture: Prepare a reaction mixture containing the purified ERCC6 ATPase domain,

a defined DNA substrate (e.g., plasmid DNA or oligonucleotides), ATP (including a trace

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1176580?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


amount of [γ-³²P]ATP), and a suitable reaction buffer.

Incubation: Incubate the reaction at 37°C for a specified time.

Termination: Stop the reaction by adding EDTA.

Analysis: Separate the hydrolyzed inorganic phosphate (³²Pi) from the unhydrolyzed [γ-

³²P]ATP using thin-layer chromatography (TLC).

Quantification: Quantify the amount of hydrolyzed ATP by autoradiography or

phosphorimaging.

Protocol 3: Chromatin Remodeling Assay

Substrate Preparation: Assemble a mononucleosome substrate using a DNA fragment

containing a restriction enzyme site at a specific position within the nucleosome and purified

histone octamers.

Remodeling Reaction: Incubate the mononucleosome substrate with the purified ERCC6
protein and ATP.

Restriction Enzyme Digestion: Add a restriction enzyme that recognizes the site within the

nucleosomal DNA.

Analysis: Analyze the DNA digestion products by agarose gel electrophoresis. Increased

digestion in the presence of ERCC6 and ATP indicates nucleosome remodeling, which

exposes the restriction site.

Protocol 4: Protein-Protein Interaction Assays

Co-immunoprecipitation (Co-IP): To study in vivo interactions, transfect cells with expression

vectors for tagged ERCC6 domains and interacting partners. Lyse the cells and

immunoprecipitate the bait protein using a specific antibody. Analyze the immunoprecipitated

complex for the presence of the prey protein by Western blotting.

Pull-down Assays: To study in vitro interactions, immobilize a purified, tagged ERCC6

domain on beads and incubate with a cell lysate or a purified potential interacting protein.

After washing, elute the bound proteins and analyze by Western blotting.
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Conclusion and Future Directions
The structural domains of the human ERCC6 protein are intricately designed to carry out its

diverse and critical functions in maintaining genomic stability. The central ATPase domain acts

as the engine, driving chromatin remodeling and DNA translocation, while the N- and C-

terminal regions provide regulatory control and serve as platforms for essential protein-protein

interactions. A thorough understanding of these domains at the molecular level is crucial for

deciphering the complex pathology of Cockayne Syndrome and for exploring novel therapeutic

strategies. Future research should focus on high-resolution structural studies of the full-length

ERCC6 protein in complex with its various binding partners, which will undoubtedly provide

deeper insights into its multifaceted roles in human health and disease.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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